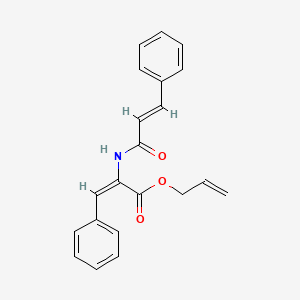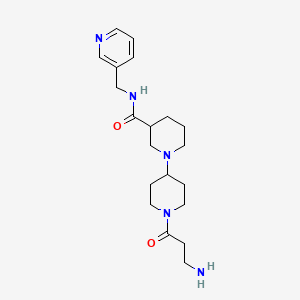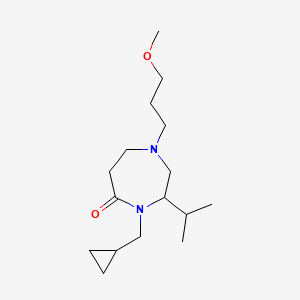
4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a chemical compound that has been gaining attention in the scientific community due to its potential application in various fields. This compound belongs to the class of quinoline derivatives and has shown promising results in scientific research.
作用機序
The mechanism of action of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its ease of synthesis and availability. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
将来の方向性
There are many future directions for the research of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a compound that has shown promising results in scientific research. Its potential applications in various fields make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be achieved through various methods. One of the commonly used methods is the condensation of 2-aminothiophene-3-carboxylic acid with 3-methylbenzaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then subjected to cyclization and further reaction with maleic anhydride to obtain the final product.
科学的研究の応用
The potential applications of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in scientific research are vast. It has shown promising results in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also shown potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-(3-methylphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-12-4-2-5-13(8-12)15-11-19(23)21-16-9-14(10-17(22)20(15)16)18-6-3-7-24-18/h2-8,14-15H,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLUYOBLGFFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)

![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)

![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)